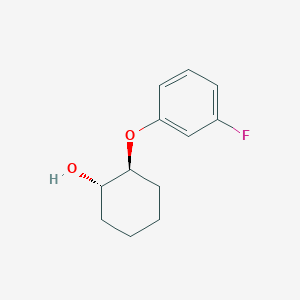
(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol
描述
(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol is a chiral organic compound characterized by the presence of a fluorophenoxy group attached to a cyclohexanol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3-fluorophenol.
Formation of the Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with 3-fluorophenol in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 2-(3-fluorophenoxy)cyclohexanone.
Reduction: The intermediate is then reduced using a chiral reducing agent like (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst) to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing continuous flow reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol can undergo oxidation reactions to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, potentially leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(3-fluorophenoxy)cyclohexanone.
Reduction: Formation of cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Pharmacological Studies: Investigated for its potential biological activity and interactions with biological targets.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol exerts its effects depends on its application:
Biological Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: Could influence pathways related to neurotransmission or metabolic processes.
相似化合物的比较
Similar Compounds
(1R,2R)-2-(3-fluorophenoxy)cyclohexan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-(4-fluorophenoxy)cyclohexan-1-ol: A regioisomer with the fluorine atom in a different position on the phenoxy ring.
2-(3-chlorophenoxy)cyclohexan-1-ol: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
Chirality: The (1S,2S) configuration provides specific stereochemical properties that can influence its reactivity and interactions.
Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s electronic properties and biological activity compared to its non-fluorinated analogs.
This detailed overview of (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol covers its synthesis, reactions, applications, and comparisons, highlighting its significance in various scientific fields
属性
IUPAC Name |
(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,11-12,14H,1-2,6-7H2/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATYMUAUAJJXOC-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)OC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3405958.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B3405965.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B3405967.png)
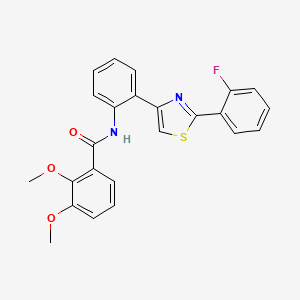
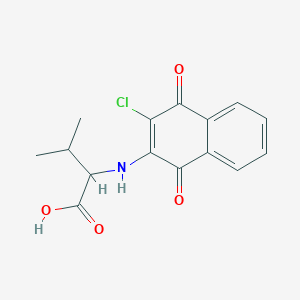


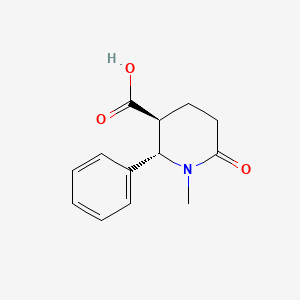
![(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol](/img/structure/B3406006.png)
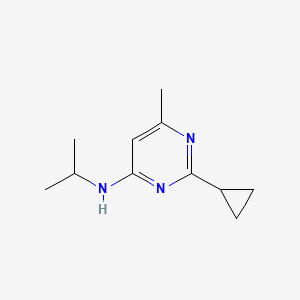
![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]quinoline-8-sulfonamide](/img/structure/B3406017.png)
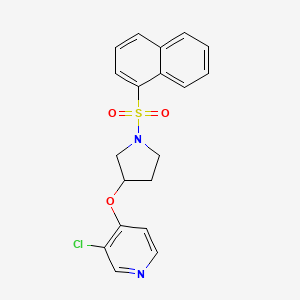
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B3406026.png)
![N-[(2-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B3406029.png)
